Methyl-2-deoxy-alpha-D-ribofuranoside
Overview
Description
“Methyl-2-deoxy-alpha-D-ribofuranoside” is a nucleoside compound . It is named after the methyl group that forms a chemical bond with 2-deoxy-alpha-D-ribofuranoside . Its molecular formula is C6H12O4 and its relative molecular mass is 148.16g/mol .
Synthesis Analysis
Methyl 2-deoxy-D-ribofuranoside is a methylglucoside that is synthesized by the reaction of thiourea with chloroacetic acid . The anomers of this compound are atypical and the product can be obtained in high yield (70%) by the use of chromatography .Molecular Structure Analysis
The molecular structure of Methyl-2-deoxy-alpha-D-ribofuranoside is represented by the formula C6H12O4 . The IUPAC Standard InChI is InChI=1S/C6H12O4/c1-9-6-2-4 (8)5 (3-7)10-6/h4-8H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl-2-deoxy-alpha-D-ribofuranoside include a boiling point of 324.1±42.0 °C at 760 mmHg , a density of 1.2±0.1 g/cm3 , and a refractive index of 1.480 .Scientific Research Applications
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Spectroscopic and Theoretical Analysis
- Application: This study presents a comprehensive analysis of the vibrational spectra of methyl-β-D-ribofuranoside .
- Method: The experimental techniques were complemented by density functional theory computational methods using both gas-phase (Gaussian) and solid-state (CRYSTAL, CASTEP) approaches .
- Results: Two distinct structures of the molecule were identified in the unit cell, differentiated mainly by the orientation of the furanose ring O−H bonds .
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Furanose Solution Conformations
- Application: This research provides insights into furanose solution conformations .
- Method: Theoretical 3 J -coupling constants derived from unrestrained MD simulations with the new furanose-specific parameters .
- Results: The results confirm that a two state model is a reasonable description for the ring conformation in the majority of methyl furanosides .
Safety And Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-JKUQZMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267437 | |
Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
CAS RN |
51255-17-5 | |
Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51255-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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